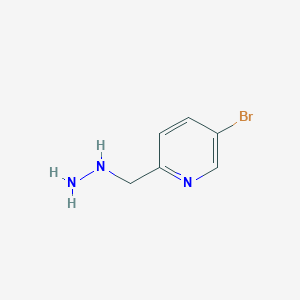
5-Bromo-2-(hydrazinylmethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(hydrazinylmethyl)pyridine: is an organic compound with the molecular formula C6H7BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and hydrazinylmethyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hydrazinylmethyl)pyridine typically involves the bromination of 2-(hydrazinylmethyl)pyridine. One common method is to react 2-(hydrazinylmethyl)pyridine with bromine in an appropriate solvent under controlled conditions to introduce the bromine atom at the 5-position of the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Bromo-2-(hydrazinylmethyl)pyridine can undergo oxidation reactions, where the hydrazinyl group is oxidized to form various products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often used in substitution reactions like the Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the bromine atom can be replaced with various aryl or alkyl groups to form new compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(hydrazinylmethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on various biological systems. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 5-Bromo-2-(hydrazinylmethyl)pyridine exerts its effects depends on the specific applicationThese interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-hydrazinopyridine: Similar in structure but lacks the methyl group on the hydrazine moiety.
2-Bromo-5-methylpyridine: Similar in structure but lacks the hydrazinyl group.
Uniqueness: 5-Bromo-2-(hydrazinylmethyl)pyridine is unique due to the presence of both bromine and hydrazinylmethyl groups. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C6H8BrN3 |
|---|---|
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
(5-bromopyridin-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H8BrN3/c7-5-1-2-6(4-10-8)9-3-5/h1-3,10H,4,8H2 |
InChI-Schlüssel |
MIVXLSVOKGFSDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


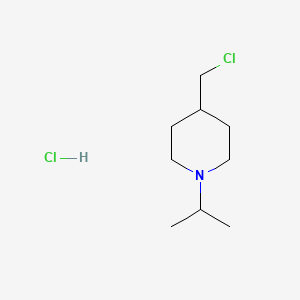
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B13579214.png)
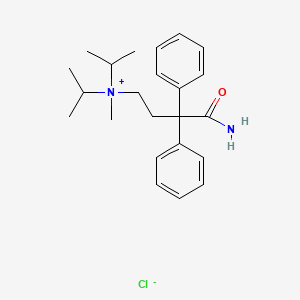
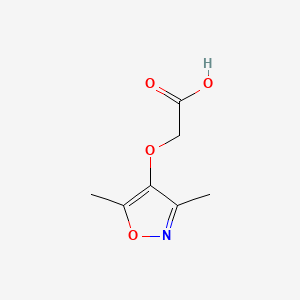


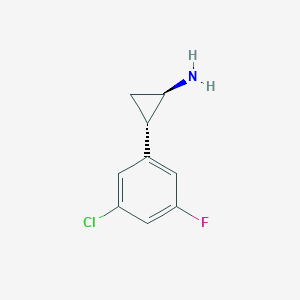
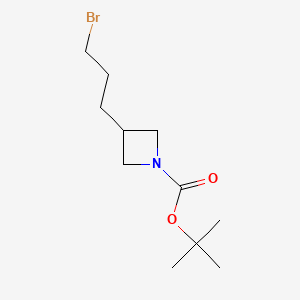
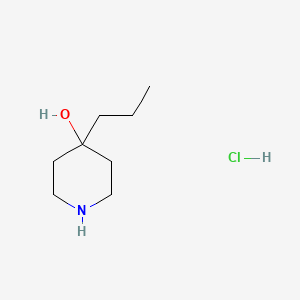
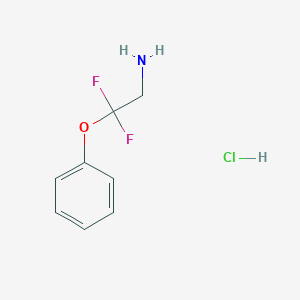
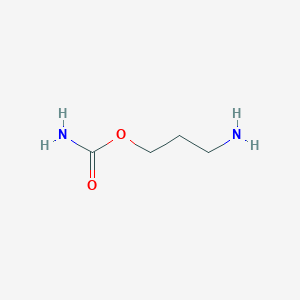
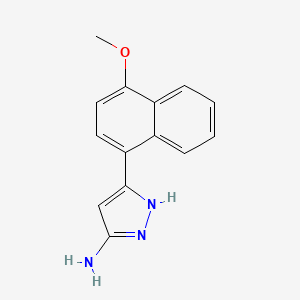
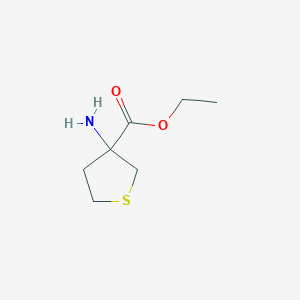
![rac-methyl1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylatehydrochloride,cis](/img/structure/B13579300.png)
